molecular formula C18H17N3O2S B2613105 4-ethoxy-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 391228-06-1

4-ethoxy-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B2613105
CAS No.: 391228-06-1
M. Wt: 339.41
InChI Key: IKKFRPBRAPJYHC-UHFFFAOYSA-N
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Description

4-ethoxy-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a synthetic small molecule featuring the 1,3,4-thiadiazole pharmacophore, a heterocyclic scaffold of significant interest in medicinal chemistry for its diverse biological activities . This compound is supplied for research purposes, specifically for investigating novel anticancer therapeutics. The 1,3,4-thiadiazole core is known for its high aromaticity, favorable in vivo stability, and low toxicity, which allows derivatives to easily cross biological membranes and interact with various protein targets . Researchers are exploring such compounds for their potential to inhibit key enzymes involved in tumorigenesis. For instance, closely related 1,3,4-thiadiazole derivatives have demonstrated potent inhibitory activity against 15-lipoxygenase-1 (15-LOX-1), an enzyme whose role in the origin and progression of neoplastic diseases such as colorectal, skin, pancreatic, and renal cancers has been confirmed . Other studies on analogous structures have shown that 1,3,4-thiadiazoles can induce apoptosis (programmed cell death) and arrest the cell cycle in specific phases (like the G2/M phase), thereby halting the proliferation of cancer cells . The mesoionic nature of the 1,3,4-thiadiazole ring contributes to its strong binding affinity in the active sites of various enzymes, making it a valuable scaffold for developing enzyme inhibitors . This product is intended for use in non-medical, experimental settings only. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

4-ethoxy-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c1-3-23-15-10-8-13(9-11-15)16(22)19-18-21-20-17(24-18)14-6-4-12(2)5-7-14/h4-11H,3H2,1-2H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKKFRPBRAPJYHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Substitution Reactions:

    Amidation: The final step involves the formation of the benzamide by reacting the thiadiazole derivative with 4-ethoxybenzoic acid or its derivatives under suitable conditions, often using coupling reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as crystallization and chromatography would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the thiadiazole ring or the benzamide moiety, potentially leading to the formation of amines or other reduced derivatives.

    Substitution: The aromatic rings in the compound can participate in various substitution reactions, including halogenation, nitration, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens (chlorine, bromine), nitric acid, and sulfuric acid are used under controlled conditions to achieve desired substitutions.

Major Products

    Oxidation: Products may include 4-ethoxy-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzoic acid.

    Reduction: Products may include 4-ethoxy-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzylamine.

    Substitution: Products depend on the specific substitution but could include halogenated or nitrated derivatives.

Scientific Research Applications

4-ethoxy-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The thiadiazole ring is known to interact with various biological targets, potentially inhibiting enzyme activity or altering receptor function, which can result in therapeutic effects.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : Bromo substitution (e.g., compound in ) enhances anticancer efficacy, likely due to increased electrophilicity and interaction with cellular targets.
  • Electron-Donating Groups (EDGs) : Methoxy substitution (e.g., compound 4j in ) improves lipoxygenase (15-LOX-1) inhibition, suggesting a role in antioxidant or anti-inflammatory pathways.
  • Steric Effects : Bulky substituents like cyclohexanecarboxamide () may reduce bioavailability compared to planar aromatic groups.

Anticancer Activity

  • Bromo-Substituted Analogs : Demonstrated 100% protection against mortality in murine models, attributed to pro-apoptotic and cell cycle arrest mechanisms .
  • Methoxy-Substituted Derivatives : Exhibited moderate cytotoxicity (IC50 = 4.96–16.00 µM) against prostate (PC3) and colorectal (HT29) cancer cells .

Enzyme Inhibition

Physicochemical Properties

Compound Molecular Weight Melting Point (°C) LogP (Predicted)
This compound 353.43 Not reported 3.8
4-nitro analog () 340.36 Not reported 2.5
Bromo-substituted () 394.67 Not reported 4.1

Biological Activity

4-ethoxy-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological activity, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Thiadiazole Ring : The thiadiazole core is synthesized by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.
  • Ethoxylation : An ethoxy group is introduced through a reaction with ethyl iodide in the presence of a base like potassium carbonate.
  • Amidation : The final step involves coupling the ethoxylated thiadiazole with 4-ethoxybenzoic acid chloride using a base such as triethylamine to form the desired benzamide compound.

Biological Activity

The biological activity of this compound has been explored in various contexts, particularly for its antimicrobial , anti-inflammatory , and anticancer properties .

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate effective inhibition against various bacterial strains and fungi .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. A study highlighted that certain derivatives of thiadiazole can inhibit inflammatory mediators in vitro, suggesting potential therapeutic applications in treating inflammatory diseases .

Anticancer Activity

Several studies have focused on the anticancer properties of thiadiazole derivatives. For example:

  • A derivative similar to this compound was found to induce apoptosis in cancer cell lines such as MCF-7 and U-937, showing IC50 values in the micromolar range .
  • Molecular docking studies revealed strong interactions between these compounds and cancer-related targets, indicating their potential as lead compounds for drug development .

The mechanism of action for this compound involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways by binding to their active sites.
  • Receptor Modulation : It can interact with cellular receptors to modulate signaling pathways critical for cell survival and proliferation.
  • Induction of Apoptosis : The compound triggers programmed cell death in cancer cells through various molecular mechanisms.

Case Study 1: Anticancer Efficacy

In a study involving several thiadiazole derivatives, it was found that one compound induced significant apoptosis in MCF-7 breast cancer cells. Flow cytometry analysis revealed that these compounds increased p53 expression and activated caspase-3 pathways leading to cell death .

Case Study 2: Antimicrobial Testing

A series of tests demonstrated that this compound exhibited notable activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be lower than those of conventional antibiotics used as controls .

Summary Table of Biological Activities

Biological ActivityDescriptionReference
AntimicrobialEffective against various bacterial strains and fungi
Anti-inflammatoryInhibits inflammatory mediators
AnticancerInduces apoptosis in cancer cell lines (MCF-7)

Q & A

Basic Research Questions

Q. What are reliable synthetic protocols for 4-ethoxy-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide?

  • Methodology :

  • Begin with cyclization of benzoylisothiocyanate and thiosemicarbazide in dry acetonitrile to form the thiadiazole core .
  • Introduce the 4-methylphenyl group via nucleophilic substitution or coupling reactions under reflux conditions (e.g., ethanol, 4-6 hours) .
  • Incorporate the 4-ethoxybenzamide moiety using a benzoylation step with 4-ethoxybenzoyl chloride in the presence of triethylamine as a catalyst .
  • Purify intermediates via recrystallization (e.g., ethanol/chloroform mixtures) and confirm purity using TLC (Rf ~0.65 in CHCl3/EtOH 3:1) .

Q. How can the structural integrity of this compound be confirmed?

  • Analytical Techniques :

  • Spectroscopy : Use FT-IR to identify key functional groups (e.g., C=O stretch at ~1673 cm⁻¹, NH stretches at ~3465 cm⁻¹) .
  • NMR : Analyze ¹H and ¹³C NMR spectra for characteristic signals (e.g., ethoxy group protons at δ ~1.3–1.5 ppm and ~4.0–4.2 ppm) .
  • Mass Spectrometry : Confirm molecular weight via ESI-MS (expected [M+H]⁺ ~380–400 Da) .
  • X-ray Crystallography : Determine crystal structure to validate dihedral angles between thiadiazole and aromatic rings (e.g., ~46° between thiadiazole planes) .

Advanced Research Questions

Q. How can discrepancies in reported biological activity data for this compound be resolved?

  • Strategies :

  • Assay Standardization : Replicate experiments across multiple cell lines (e.g., MCF-7, HeLa) using the MTT assay under controlled conditions (e.g., 48-hour exposure, 5% CO₂) to minimize variability .
  • Dose-Response Analysis : Compare GI50 values with structurally similar derivatives (e.g., substituent effects on IC50) .
  • Computational Validation : Perform molecular docking (e.g., using Schrödinger Suite) to correlate activity with binding affinity to targets like tubulin or kinases .

Q. What experimental designs are optimal for probing the compound’s mechanism of action in cancer cells?

  • Approaches :

  • Cell Cycle Analysis : Use flow cytometry with propidium iodide staining to assess G1/S or G2/M arrest .
  • Apoptosis Assays : Conduct Annexin V-FITC/PI dual staining to quantify early/late apoptotic populations .
  • Western Blotting : Evaluate expression of pro-apoptotic proteins (e.g., Bax, caspase-3) and anti-apoptotic markers (e.g., Bcl-2) .
  • ROS Detection : Measure reactive oxygen species (ROS) levels via DCFH-DA fluorescence to link cytotoxicity to oxidative stress .

Q. How can computational modeling enhance understanding of structure-activity relationships (SAR)?

  • Methods :

  • ADMET Prediction : Use QikProp to assess pharmacokinetic properties (e.g., logP ~3.5, CNS permeability) .
  • 3D-QSAR : Develop CoMFA/CoMSIA models to identify critical substituents (e.g., ethoxy group’s role in lipophilicity) .
  • Docking Simulations : Map interactions with biological targets (e.g., DNA topoisomerase II) to guide structural optimization .

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